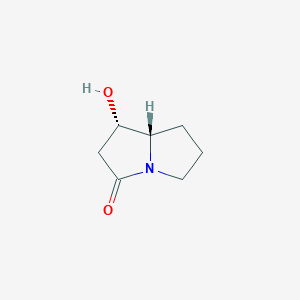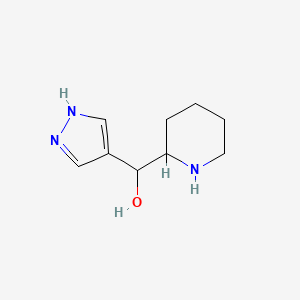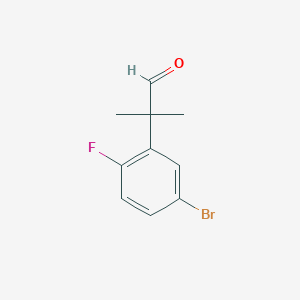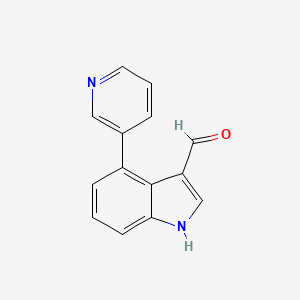
(1S,8S)-1-hydroxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1S,8S)-1-hydroxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one” is a compound with a complex name, but let’s break it down. The stereochemistry indicates that the hydroxyl group is attached to the first carbon (1S) and the eighth carbon (8S) of a hexahydropyrrolizine ring. This compound belongs to the class of pyrrolizidines, which are bicyclic nitrogen-containing heterocycles.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for preparing this compound. One common approach involves cyclization of an appropriate precursor. For example, a suitable starting material could be a diene or an enamine, which undergoes intramolecular cyclization to form the hexahydropyrrolizine ring. The stereochemistry of the hydroxyl group is crucial during this process.
Reaction Conditions:: The cyclization reaction typically requires mild acidic or basic conditions. Catalysts such as Lewis acids (e.g., BF₃) or Brønsted acids (e.g., HCl) facilitate the ring closure. The choice of solvent and temperature also influences the outcome.
Industrial Production:: While industrial-scale production methods may vary, laboratories often employ modified versions of the synthetic routes mentioned above. Optimization for yield, scalability, and safety considerations play a significant role in industrial processes.
Analyse Chemischer Reaktionen
Reactivity:: “(1S,8S)-1-hydroxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one” can participate in various chemical reactions due to its functional groups. Some notable reactions include:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbon bearing the hydroxyl group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles (e.g., amines, thiols) react with the carbonyl group under appropriate conditions.
Major Products:: The specific products depend on the reaction conditions. For example:
- Oxidation: Ketones or aldehydes.
- Reduction: Alcohols.
- Substitution: Nucleophilic substitution products.
Wissenschaftliche Forschungsanwendungen
Chemistry:: Researchers study this compound’s reactivity, stereochemistry, and synthetic pathways. It serves as a model system for understanding ring-closure reactions.
Biology and Medicine::Pharmacology: Investigating potential pharmaceutical applications due to its structural resemblance to natural products.
Toxicology: Assessing its safety and potential adverse effects.
Fine Chemicals: Used as a building block for more complex molecules.
Agrochemicals: Potential use as insecticides or herbicides.
Wirkmechanismus
The exact mechanism of action remains an active area of research. It likely involves interactions with specific receptors or enzymes, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
While there are related pyrrolizidines, “(1S,8S)-1-hydroxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one” stands out due to its unique stereochemistry and hydroxyl group placement.
Eigenschaften
Molekularformel |
C7H11NO2 |
|---|---|
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
(1S,8S)-1-hydroxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one |
InChI |
InChI=1S/C7H11NO2/c9-6-4-7(10)8-3-1-2-5(6)8/h5-6,9H,1-4H2/t5-,6-/m0/s1 |
InChI-Schlüssel |
WHRVGBMTDGBUGH-WDSKDSINSA-N |
Isomerische SMILES |
C1C[C@H]2[C@H](CC(=O)N2C1)O |
Kanonische SMILES |
C1CC2C(CC(=O)N2C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Azetidin-3-yloxy)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B13086794.png)
![2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetic acid](/img/structure/B13086807.png)
![2-(2-Methoxyphenyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B13086820.png)





![4-Isopropyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B13086842.png)
![(3R,8R,9S,10R,13S,14S)-3-Hydroxy-10,13-dimethyl-5,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3H-cyclopenta[a]phenanthren-17(4H)-one](/img/structure/B13086846.png)




